1-Ethylcyclopropanol
Overview
Description
1-Ethylcyclopropanol is an organic compound with the molecular formula C5H10O. It is a cyclopropanol derivative where an ethyl group is attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with cyclopropanone. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{Cyclopropanone} + \text{Ethylmagnesium bromide} \rightarrow \text{this compound} ]
Another method involves the reduction of 1-ethylcyclopropanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions include a suitable solvent like ethanol or tetrahydrofuran and typically occur at low temperatures to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Ethylcyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethylcyclopropanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield 1-ethylcyclopropane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 1-Ethylcyclopropanone
Reduction: 1-Ethylcyclopropane
Substitution: Various substituted cyclopropanols depending on the reagent used
Scientific Research Applications
1-Ethylcyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-ethylcyclopropanol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the nature of the target molecule. Detailed studies are required to elucidate the precise pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: The parent compound without the ethyl group.
1-Methylcyclopropanol: A similar compound with a methyl group instead of an ethyl group.
1-Propylcyclopropanol: A compound with a propyl group attached to the cyclopropane ring
Uniqueness
1-Ethylcyclopropanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other cyclopropanol derivatives and can lead to different applications and research opportunities .
Properties
IUPAC Name |
1-ethylcyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-5(6)3-4-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJSRYCYMMXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337845 | |
Record name | 1-Ethylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57872-31-8 | |
Record name | 1-Ethylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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